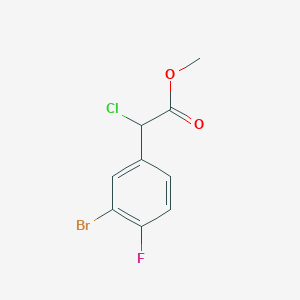
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is an organic compound that belongs to the class of haloaromatic esters. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate typically involves the esterification of 2-(3-bromo-4-fluorophenyl)-2-chloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Concentrated nitric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of 2-(3-bromo-4-fluorophenyl)-2-chloroethanol.
Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and binding affinity to specific enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-bromo-4-fluorophenyl)-2-[(2-methylpropyl)amino]propanoate
- (3-Bromo-4-fluorophenyl) (morpholino)methanone
- (3-Bromo-4-fluorophenyl)methylamine
Uniqueness
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is unique due to the combination of bromine, fluorine, and chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7BrClFO2 |
|---|---|
Molekulargewicht |
281.50 g/mol |
IUPAC-Name |
methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
InChI-Schlüssel |
HLXBTQLQGYSJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


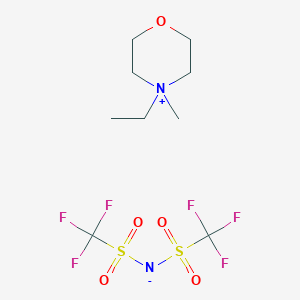
![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)



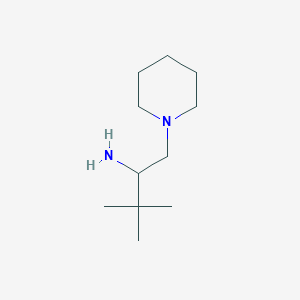
![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
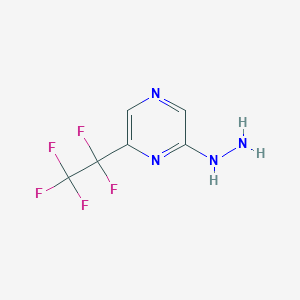
![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

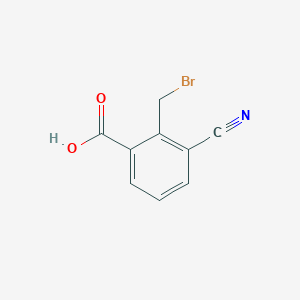
![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
